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Benzaldehyde, 3-acetyl-2-hydroxy-

Cat. No.: B15468418
CAS No.: 55108-29-7
M. Wt: 164.16 g/mol
InChI Key: OPPZJAAVEDSDPQ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzaldehyde (B42025) and Acetophenone (B1666503) Chemistry

Substituted benzaldehydes and acetophenones are foundational pillars of organic chemistry, known for their wide-ranging reactivity and applications. acs.org Benzaldehydes, with their electrophilic carbonyl carbon, are key substrates in numerous name reactions, including the Wittig, Grignard, and aldol (B89426) reactions. researchgate.net Similarly, acetophenones serve as crucial precursors for a vast array of pharmaceuticals and fine chemicals, often engaging in reactions at the acetyl group or the aromatic ring.

Benzaldehyde, 3-acetyl-2-hydroxy- uniquely combines these two reactive moieties on a single scaffold. The presence of an aldehyde group, a ketone group, and a phenolic hydroxyl group in a specific arrangement (ortho-hydroxyl to the aldehyde and meta to the acetyl group) leads to a complex interplay of electronic and steric effects that modulate its reactivity. The hydroxyl group, for instance, can act as an internal directing group and can participate in intramolecular hydrogen bonding, influencing the reactivity of the adjacent aldehyde.

Foundational Significance in Organic Synthesis and Mechanistic Inquiry

The trifunctional nature of Benzaldehyde, 3-acetyl-2-hydroxy- makes it a valuable starting material for the synthesis of a variety of heterocyclic and polyfunctionalized aromatic compounds. The aldehyde and acetyl groups can be selectively or simultaneously transformed, leading to a diverse range of molecular architectures.

Several key synthetic transformations are relevant to this class of compounds:

Fries Rearrangement: This reaction is a classic method for the synthesis of hydroxyaryl ketones. A recent study demonstrated a green synthesis approach for a derivative, 3-acetyl-2-hydroxybenzaldehyde oxime, utilizing a Fries rearrangement of salicylaldoxime (B1680748) acetate (B1210297) with polyphosphoric acid as both a catalyst and solvent. This highlights a modern, environmentally conscious approach to synthesizing compounds with a similar structural core.

Vilsmeier-Haack Reaction: This formylation reaction is another important tool for the synthesis of hydroxybenzaldehydes from phenols. Research on o-hydroxyacetophenones has shown that this reaction can lead to the formation of chromone-3-carboxaldehydes, demonstrating the synthetic utility of related starting materials. acs.org

Condensation Reactions: The aldehyde and acetyl groups are prime sites for condensation reactions. For instance, salicylaldehyde (B1680747) derivatives are known to react with enolates to form chromane (B1220400) derivatives. This reactivity opens avenues for the synthesis of various heterocyclic systems from Benzaldehyde, 3-acetyl-2-hydroxy-.

From a mechanistic standpoint, the study of such polyfunctional molecules provides insights into reaction selectivity (chemoselectivity), the influence of directing groups, and the electronic effects of multiple substituents on a benzene (B151609) ring. The interplay between the electron-withdrawing aldehyde and acetyl groups and the electron-donating hydroxyl group presents a rich platform for mechanistic investigations. For example, studies on the hydroboration of aldehydes and ketones have shed light on the role of steric and electronic factors in determining reaction rates and pathways, principles that are directly applicable to understanding the reactivity of Benzaldehyde, 3-acetyl-2-hydroxy-. ambeed.com

Overview of Current Academic Research Perspectives and Trajectories

Current research involving structures related to Benzaldehyde, 3-acetyl-2-hydroxy- is focused on several key areas:

Green Synthesis: There is a significant trend towards developing more environmentally friendly synthetic methods. The aforementioned synthesis of 3-acetyl-2-hydroxybenzaldehyde oxime via a solvent-free Fries rearrangement is a prime example of this trajectory.

Synthesis of Novel Heterocycles: The use of substituted salicylaldehydes as precursors for complex heterocyclic structures remains an active area of research. The formation of chromanes and other oxygen-containing heterocycles is of particular interest due to their prevalence in biologically active natural products.

Development of New Catalytic Systems: The unique structure of compounds like Benzaldehyde, 3-acetyl-2-hydroxy- can be exploited in the design of new ligands for catalysis. The multiple coordination sites (carbonyls and hydroxyl) offer potential for the development of novel metal complexes with specific catalytic activities.

Exploration of Biological Activity: While specific studies on the biological activity of Benzaldehyde, 3-acetyl-2-hydroxy- are not widely reported, related salicylaldehyde and acetophenone derivatives are known to possess a range of biological properties. Future research may explore the potential of this compound and its derivatives in medicinal chemistry.

A notable recent development is the synthesis of 3-acetyl-2-hydroxybenzaldehyde oxime . In a 2022 study, researchers developed a novel, efficient, and green synthesis method for this derivative. The process involved the oximation of salicylaldehyde, followed by esterification and a selective Fries rearrangement. The final product was obtained with high purity and its structure was confirmed by 1H NMR, 13C NMR, and TLC-MS. This research not only provides a new synthetic route to a derivative of the target compound but also underscores the ongoing academic interest in leveraging such structures for further chemical exploration.

Chemical and Physical Properties

PropertyValueSource
CAS Number 55108-29-7 ambeed.commdpi.com
Molecular Formula C₉H₈O₃ ambeed.com
Molecular Weight 164.16 g/mol ambeed.com
Synonyms Benzaldehyde, 3-acetyl-2-hydroxy-; 2-Formyl-6-acetylphenol; 3′-Formyl-2′-hydroxyacetophenone researchgate.net
InChI Key OPPZJAAVEDSDPQ-UHFFFAOYSA-N researchgate.net
Canonical SMILES CC(=O)C1=C(C=C(C=C1)C=O)O researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B15468418 Benzaldehyde, 3-acetyl-2-hydroxy- CAS No. 55108-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55108-29-7

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

3-acetyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C9H8O3/c1-6(11)8-4-2-3-7(5-10)9(8)12/h2-5,12H,1H3

InChI Key

OPPZJAAVEDSDPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1O)C=O

Origin of Product

United States

Synthetic Methodologies and Precursor Pathways of Benzaldehyde, 3 Acetyl 2 Hydroxy

Established Synthetic Routes to Benzaldehyde (B42025), 3-acetyl-2-hydroxy-

Multi-step Reaction Sequences for Aromatic Functionalization

The construction of Benzaldehyde, 3-acetyl-2-hydroxy- often involves a series of reactions to introduce the required formyl, acetyl, and hydroxyl groups onto the benzene (B151609) ring in the correct orientation. These multi-step syntheses provide the flexibility to build the molecule from simpler, readily available starting materials. libretexts.org

A common strategy involves the functionalization of a pre-existing substituted benzene ring. For instance, a synthetic pathway can be designed starting from a compound already possessing one or two of the desired functional groups or their precursors. The sequence of reactions is crucial to ensure the correct regioselectivity, meaning the functional groups are added to the desired positions on the aromatic ring.

One illustrative approach could begin with a protected di-substituted benzene derivative. A series of reactions, such as nitration followed by reduction to an amine, diazotization, and subsequent Sandmeyer reaction, could be employed to introduce a hydroxyl group. The formyl and acetyl groups might be introduced through reactions like the Friedel-Crafts acylation or formylation, with the specific order of these steps being critical to direct the incoming groups to the correct positions relative to the existing substituents. The use of protecting groups for the hydroxyl and aldehyde functionalities may be necessary at various stages to prevent unwanted side reactions.

The synthesis of related compounds, such as 3-amino-2-hydroxy acetophenone (B1666503), highlights the use of multi-step sequences. chemistryviews.orgnih.gov In one patented method, 2-hydroxy-5-chloroacetophenone is used as a starting material. google.com This compound undergoes nitration and then hydrogenation to yield 2-hydroxy-3-aminoacetophenone, demonstrating a two-step functionalization process. google.com

Targeted Functional Group Transformations Leading to the Compound

The synthesis of Benzaldehyde, 3-acetyl-2-hydroxy- can also be accomplished through the direct transformation of existing functional groups on a precursor molecule. solubilityofthings.com These transformations are key steps in many synthetic routes and allow for the conversion of one functional group into another, ultimately leading to the desired product. youtube.com

For example, a precursor molecule containing a methyl group at the desired position for the formyl group could be oxidized to an aldehyde. Similarly, an ethyl group could be oxidized to form the acetyl group. The hydroxyl group could be introduced by the hydrolysis of an ether or an ester.

The synthesis of m-Hydroxybenzaldehyde from m-nitrobenzaldehyde provides an example of such a transformation. orgsyn.org In this process, the nitro group is reduced to an amino group, which is then converted to a diazonium salt. Subsequent hydrolysis of the diazonium salt introduces the hydroxyl group. orgsyn.org While not a direct synthesis of the target compound, this illustrates the principle of targeted functional group transformations on an aromatic ring.

Another relevant example is the synthesis of 3-hydroxyacetophenone from 3-hydroxybenzoic acid. This process involves protecting the hydroxyl group, converting the carboxylic acid to an acid chloride, followed by an alkylation reaction and finally deprotection to yield the desired ketone. google.com This demonstrates a sequence of functional group transformations to arrive at a key structural feature of the target molecule.

Catalyst Systems Employed in Benzaldehyde, 3-acetyl-2-hydroxy- Synthesis

Catalysts play a pivotal role in many of the synthetic steps leading to Benzaldehyde, 3-acetyl-2-hydroxy-, facilitating reactions and improving yields and selectivity.

In multi-step syntheses involving hydrogenation, such as the reduction of a nitro group to an amine, palladium on activated carbon (Pd/C) is a commonly used catalyst. google.com For Friedel-Crafts reactions, which are essential for introducing acyl groups to the aromatic ring, Lewis acids like aluminum chloride (AlCl₃) are typically employed.

The Gatterman-Koch reaction, a method for formylating aromatic compounds, utilizes a catalyst system of aluminum chloride and cuprous chloride with carbon monoxide and hydrogen chloride. While direct application to a specific precursor for Benzaldehyde, 3-acetyl-2-hydroxy- is not explicitly detailed, the principle of using specific catalyst systems for formylation is well-established.

In the context of green chemistry, the development of novel catalyst systems is a key area of research. For instance, in the synthesis of 3-hydroxybutyraldehyde, a different aldehyde, a composite oxide catalyst of La-Ca-modified MgO/Al₂O₃ has been shown to be effective. mdpi.com This highlights the ongoing efforts to replace traditional, often hazardous, catalysts with more environmentally friendly alternatives.

Green Chemistry Principles Applied in the Synthesis of Benzaldehyde, 3-acetyl-2-hydroxy- and its Analogues

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including Benzaldehyde, 3-acetyl-2-hydroxy- and its analogues, to develop more sustainable and environmentally friendly processes.

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Research into solvent-free reaction conditions is gaining traction. These reactions are often carried out by grinding the solid reactants together, sometimes with a catalytic amount of a solid support, or by heating the neat reactants.

The synthesis of various heterocyclic compounds has been achieved under solvent-free conditions, often with the aid of microwave irradiation. This approach not only reduces solvent waste but can also lead to shorter reaction times and higher yields.

Furthermore, the use of water as a solvent is a cornerstone of green chemistry. Where possible, replacing organic solvents with water can significantly reduce the environmental impact of a synthetic process. The development of water-soluble catalysts and reagents is an active area of research to facilitate reactions in aqueous media.

An example of a greener synthetic approach is the multi-enzyme biosynthesis of 3-amino-2-hydroxy acetophenone. chemistryviews.orgnih.gov This method utilizes enzymes in an aqueous environment, avoiding the use of harsh reagents and organic solvents. chemistryviews.orgnih.gov

Microwave-Assisted Synthesis Protocols and Mechanistic Implications

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajrconline.org Reactions conducted under microwave irradiation often proceed much faster, with higher yields and improved purity of the products. ajrconline.orgmdpi.com

The mechanism of microwave heating involves the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in different reaction outcomes and selectivities compared to conventional heating.

The synthesis of various compounds, including 3-hydroxy-2-oxindoles and glucose-based oxadiazole derivatives, has been successfully achieved using microwave-assisted protocols. mdpi.comnih.gov For instance, the microwave-assisted decarboxylative condensation of isatins with malonic and cyanoacetic acids yielded novel 2-oxindole derivatives with high yields in short reaction times. mdpi.com Similarly, the synthesis of 6-methoxy-5,6-dihydro-5-azapurines was accomplished rapidly using microwave irradiation. nih.gov These examples demonstrate the potential of microwave technology to create more efficient and sustainable synthetic routes for complex organic molecules. ajrconline.org

Interactive Data Table: Synthesis of Related Compounds

CompoundStarting Material(s)Key Reaction Type(s)Catalyst/Reagent(s)YieldReference
3-Amino-2-hydroxy acetophenonem-nitroacetophenoneMulti-enzyme biosynthesisnbzA, habA, GDH580 mg/L chemistryviews.orgnih.gov
2-Hydroxy-3-aminoacetophenone2-hydroxy-5-chloroacetophenoneNitration, HydrogenationFuming nitric acid, Pd/CHigh Purity google.com
m-Hydroxybenzaldehydem-NitrobenzaldehydeReduction, Diazotization, HydrolysisTin(II) chloride, Sodium nitrite59-64% orgsyn.org
3-Hydroxyacetophenone3-Hydroxybenzoic acidProtection, Chlorination, Alkylation, DeprotectionThionyl chloride, Alkylating reagent- google.com
(E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazideSalicylaldehyde (B1680747), 2-cyanoacetohydrazideNitration, CondensationConc. H₂SO₄, Conc. HNO₃88% oatext.com
3-Hydroxy-2-oxindolesSubstituted isatins, Malonic/Cyanoacetic acidsMicrowave-assisted decarboxylative condensation-Up to 98% mdpi.com

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of modern organic synthesis, aiming to replace hazardous reagents and improve energy efficiency. For the synthesis of Benzaldehyde, 3-acetyl-2-hydroxy-, several green chemistry approaches can be conceptualized, moving away from traditional stoichiometric Lewis acids like AlCl₃ which are used in classical acylation reactions. wikipedia.orgsigmaaldrich.combyjus.comorganic-chemistry.org

Heterogeneous acid catalysts, such as zeolites and supported acids (e.g., methanesulfonic acid on silica), offer advantages like ease of separation, reusability, and often milder reaction conditions. organic-chemistry.org For instance, a solid acid catalyst could potentially be employed in a Fries rearrangement or a direct Friedel-Crafts acylation of a suitable precursor. While specific examples for this exact transformation are scarce, the principle has been demonstrated for similar phenolic compounds.

Another avenue for sustainable catalysis involves the use of organocatalysts. For formylation reactions, which could be a key step, innovative approaches are being explored. While the Reimer-Tiemann reaction traditionally uses stoichiometric strong bases, research into phase-transfer catalysis can improve its efficiency and reduce waste. wikipedia.orgnrochemistry.comunacademy.commychemblog.comsynarchive.com Furthermore, the development of enzymatic or biomimetic catalysts for regioselective acylation and formylation of phenols represents a frontier in green chemistry, although specific applications for this target molecule are yet to be reported.

The use of alternative energy sources, such as microwave irradiation, has been shown to accelerate reaction times and improve yields in related syntheses, contributing to a more sustainable process.

Catalyst TypePotential ApplicationAdvantages
Heterogeneous Acid Catalysts Fries Rearrangement, Friedel-Crafts AcylationReusability, reduced waste, milder conditions
Phase-Transfer Catalysts Reimer-Tiemann ReactionImproved efficiency, better mixing of reagents
Organocatalysts Regioselective Acylation/FormylationMetal-free, often milder conditions
Biocatalysts/Enzymes Regioselective Acylation/FormylationHigh selectivity, environmentally benign

Mechanistic Investigations of Benzaldehyde, 3-acetyl-2-hydroxy- Formation

The formation of Benzaldehyde, 3-acetyl-2-hydroxy- can be mechanistically approached through several classical organic reactions, primarily involving electrophilic aromatic substitution. The regiochemical outcome is dictated by the interplay of the directing effects of the substituents on the aromatic ring.

Elucidation of Detailed Reaction Pathways

Two plausible synthetic routes are the Fries rearrangement of 2-formylphenyl acetate (B1210297) and the direct acylation of 2-hydroxybenzaldehyde (salicylaldehyde).

Route A: Fries Rearrangement of 2-Formylphenyl Acetate

Formation of the Phenolic Ester: 2-hydroxybenzaldehyde is first acetylated to form 2-formylphenyl acetate.

Fries Rearrangement: The ester is then treated with a Lewis acid catalyst (e.g., AlCl₃). The acyl group migrates from the phenolic oxygen to the aromatic ring. wikipedia.orgbyjus.com The ortho and para positions relative to the hydroxyl group are activated. Since the para position is occupied by the formyl group, migration is directed to the ortho positions. The steric hindrance from the adjacent formyl group might influence the regioselectivity, but the electronic activation from the hydroxyl group strongly favors ortho substitution.

Route B: Direct Friedel-Crafts Acylation of 2-Hydroxybenzaldehyde

This approach involves the direct introduction of an acetyl group onto the salicylaldehyde ring using an acetylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The hydroxyl group is a strong ortho, para-director. The formyl group is a deactivating meta-director. The powerful activating and ortho-directing effect of the hydroxyl group would likely dominate, leading to acylation at the positions ortho to the hydroxyl group.

Route C: Formylation of 2'-Hydroxyacetophenone (B8834)

Another potential pathway is the formylation of 2'-hydroxyacetophenone. Reactions like the Reimer-Tiemann or Vilsmeier-Haack could be employed to introduce the formyl group. wikipedia.orgnrochemistry.comunacademy.commychemblog.comsynarchive.comnumberanalytics.comijpcbs.comorganic-chemistry.orgwikipedia.orgyoutube.com The hydroxyl group would direct the incoming electrophile to the ortho and para positions. Formylation at the position between the hydroxyl and acetyl groups could be sterically hindered.

Identification and Characterization of Key Intermediates

In the Fries rearrangement pathway, the key intermediate is an acylium ion-Lewis acid complex that is generated after the initial coordination of the Lewis acid to the ester. byjus.comorganic-chemistry.orgpw.live This electrophilic species then attacks the aromatic ring. A sigma complex, or Wheland intermediate, is formed, where the aromaticity of the ring is temporarily disrupted.

In the Friedel-Crafts acylation , the primary intermediate is also an acylium ion (CH₃CO⁺), formed by the reaction of the acetylating agent with the Lewis acid. youtube.com This acylium ion is the active electrophile that attacks the electron-rich phenol (B47542) ring. The subsequent intermediate is a resonance-stabilized carbocation (sigma complex).

For the Reimer-Tiemann reaction , the key reactive intermediate is dichlorocarbene (B158193) (:CCl₂), generated from chloroform (B151607) and a strong base. wikipedia.orgnrochemistry.comunacademy.com This highly electrophilic species is attacked by the nucleophilic phenoxide ring.

Reaction PathwayKey Intermediate(s)
Fries Rearrangement Acylium ion-Lewis acid complex, Sigma complex (Wheland intermediate)
Friedel-Crafts Acylation Acylium ion, Sigma complex
Reimer-Tiemann Formylation Dichlorocarbene, Dichloromethyl-substituted phenoxide

Kinetic and Thermodynamic Considerations Governing Synthetic Yield and Selectivity

The regioselectivity and yield of these reactions are often governed by a balance between kinetic and thermodynamic control. researchgate.netlibretexts.orgwikipedia.orglibretexts.orgopenochem.org

In the Fries rearrangement , temperature is a critical factor. Lower temperatures generally favor the formation of the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control). wikipedia.orgbyjus.compw.live The formation of the ortho isomer is often irreversible due to the formation of a stable chelate between the Lewis acid and the resulting ortho-hydroxyketone. For the synthesis of Benzaldehyde, 3-acetyl-2-hydroxy-, where the desired substitution is ortho to the original hydroxyl group, higher temperatures would likely be required.

Similarly, in Friedel-Crafts acylation , the choice of solvent and temperature can influence the ortho/para ratio. Non-polar solvents tend to favor the ortho product. The formation of a stable complex between the Lewis acid and the product can also drive the reaction towards the ortho isomer.

The yield can be affected by side reactions. In Friedel-Crafts acylation, for instance, O-acylation can compete with the desired C-acylation. However, the Fries rearrangement inherently starts with the O-acylated product and rearranges it to the more thermodynamically stable C-acylated product.

Advanced Spectroscopic and Structural Characterization of Benzaldehyde, 3 Acetyl 2 Hydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For Benzaldehyde (B42025), 3-acetyl-2-hydroxy-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

Proton (¹H) NMR Analysis: Chemical Shift and Coupling Patterns

The ¹H NMR spectrum of Benzaldehyde, 3-acetyl-2-hydroxy- is characterized by distinct signals corresponding to the aldehydic, aromatic, hydroxyl, and acetyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aldehydic proton is significantly deshielded due to the electron-withdrawing nature of the carbonyl group and appears at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The phenolic hydroxyl proton signal is also expected to be downfield and can be broad, its position being sensitive to solvent and concentration.

The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The proton ortho to the aldehyde group is expected to be the most downfield of the aromatic protons. The methyl protons of the acetyl group will appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Data for Benzaldehyde, 3-acetyl-2-hydroxy-

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CHO9.8 - 10.2s-
Ar-H (ortho to -CHO)7.8 - 8.0d~7-8
Ar-H (para to -CHO)7.5 - 7.7t~7-8
Ar-H (ortho to -OH)7.0 - 7.2d~7-8
-OH10.0 - 12.0s (broad)-
-COCH₃2.5 - 2.7s-

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Carbon (¹³C) NMR Analysis: Chemical Shifts and DEPT Techniques

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Benzaldehyde, 3-acetyl-2-hydroxy- will exhibit nine distinct carbon signals. The carbonyl carbons of the aldehyde and acetyl groups are the most deshielded, appearing in the δ 190-210 ppm region. The carbon attached to the hydroxyl group will also be downfield, typically around δ 155-165 ppm. The remaining aromatic carbons will resonate in the δ 110-140 ppm range. The methyl carbon of the acetyl group will be the most upfield signal.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons would be absent.

Table 2: Predicted ¹³C NMR Data for Benzaldehyde, 3-acetyl-2-hydroxy-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135
-CHO190 - 195CH
-COCH₃200 - 205C
C-OH158 - 162C
C-CHO120 - 125C
C-COCH₃135 - 140C
Ar-C115 - 135CH
Ar-C130 - 138CH
Ar-C118 - 122CH
-COCH₃25 - 30CH₃

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Correlations would be observed between the aromatic protons, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl carbon of the acetyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons. For instance, the aldehydic proton would show a correlation to the aromatic carbon it is attached to, as well as the adjacent aromatic carbon. The methyl protons of the acetyl group would show a correlation to the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule. For example, a NOESY correlation between the aldehydic proton and the adjacent aromatic proton would be expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification.

Characteristic Carbonyl and Hydroxyl Stretching Frequencies

The IR and Raman spectra of Benzaldehyde, 3-acetyl-2-hydroxy- are dominated by the strong absorptions of the carbonyl and hydroxyl groups. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent acetyl carbonyl group is expected to cause a significant broadening and red-shifting of the O-H stretching vibration, typically observed in the range of 3100-3500 cm⁻¹.

The two carbonyl groups will give rise to distinct stretching vibrations. The aldehydic C=O stretch is expected around 1680-1700 cm⁻¹, while the acetyl C=O stretch, involved in hydrogen bonding, will likely appear at a lower frequency, around 1640-1660 cm⁻¹.

Table 3: Characteristic IR and Raman Frequencies for Benzaldehyde, 3-acetyl-2-hydroxy-

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
-OH (intramolecular H-bonded)O-H stretch3100 - 3500 (broad)
-CHOC=O stretch1680 - 1700
-COCH₃ (H-bonded)C=O stretch1640 - 1660
Aromatic C-HC-H stretch3000 - 3100
-CH₃C-H stretch2850 - 3000

Note: These are expected frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Vibrational Modes Associated with the Aromatic Ring System

The aromatic ring exhibits a series of characteristic vibrational modes. The C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a group of bands in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also observed at lower frequencies and are characteristic of the substitution pattern of the benzene ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Elucidation of Diagnostic Fragmentation Patterns

The fragmentation of a molecule in a mass spectrometer provides a unique fingerprint that can be used for its identification. While a specific mass spectrum for Benzaldehyde, 3-acetyl-2-hydroxy- is not available, the fragmentation patterns of structurally related compounds can provide significant insights. For instance, the mass spectrum of the related compound 3-ethoxy-2-hydroxybenzaldehyde (C₉H₁₀O₃) is available in the NIST Mass Spectrometry Data Center. nist.gov

Aromatic aldehydes and ketones exhibit characteristic fragmentation behaviors. Common fragmentation pathways for substituted benzaldehydes include the loss of a hydrogen radical (M-1) or the formyl group (M-29). For acetophenones, the loss of a methyl radical (M-15) is a typical fragmentation.

For Benzaldehyde, 3-acetyl-2-hydroxy-, the following fragmentation patterns can be anticipated:

Loss of a methyl group (CH₃): A prominent peak corresponding to the loss of the acetyl methyl group (m/z 149) would be expected.

Loss of an acetyl group (CH₃CO): Cleavage of the acetyl group would result in a fragment at m/z 121.

Loss of a formyl group (CHO): The cleavage of the aldehyde group would lead to a fragment at m/z 135.

Decarbonylation: The loss of carbon monoxide (CO) from various fragments is also a common pathway in the mass spectra of aromatic carbonyl compounds.

The study of fragmentation patterns in a series of 5-arylazo-2-hydroxybenzaldehyde derivatives showed that the molecular ion was the base peak in many cases, with subsequent fragmentation leading to characteristic ions. raco.cat

Table 1: Predicted Major Mass Spectral Fragments for Benzaldehyde, 3-acetyl-2-hydroxy-

Fragment IonProposed Structurem/z
[M-CH₃]⁺[C₈H₅O₃]⁺149
[M-CHO]⁺[C₈H₇O₂]⁺135
[M-CH₃CO]⁺[C₇H₅O₂]⁺121

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For Benzaldehyde, 3-acetyl-2-hydroxy-, the presence of the benzene ring, the aldehyde, and the ketone functionalities, all in conjugation, will give rise to characteristic absorption bands. The UV absorption spectra of benzaldehyde and acetophenone (B1666503) in water show maximum wavelengths (λmax) at 248 nm and 244 nm, respectively, which are attributed to π → π* transitions. nist.gov The n → π* transitions of the carbonyl groups are also expected, typically at longer wavelengths and with lower intensity.

The position and intensity of these absorption bands can be influenced by the solvent polarity. researchgate.netbiointerfaceresearch.com Generally, a bathochromic (red) shift is observed with increasing solvent polarity for π → π* transitions, while a hypsochromic (blue) shift is often seen for n → π* transitions. The absorption spectrum of nitro-substituted benzaldehydes can show complex multi-peaked bands in the 200-400 nm range. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for Benzaldehyde, 3-acetyl-2-hydroxy-

Electronic TransitionExpected Wavelength Range (nm)Chromophore
π → π240 - 280Aromatic ring, C=O
n → π300 - 350C=O (aldehyde and ketone)

X-ray Diffraction (XRD) for Single-Crystal Structural Determination (if applicable)

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

While there are no published single-crystal X-ray diffraction studies specifically for Benzaldehyde, 3-acetyl-2-hydroxy-, data for related molecules can offer valuable structural insights. For example, the crystal structure of 3-bromo-2-hydroxybenzaldehyde (B158676) has been determined, revealing a planar molecule with an intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde oxygen. nih.gov Similarly, studies on cocrystals of 3-hydroxybenzaldehyde (B18108) have provided detailed structural information. rsc.org

The synthesis of various chalcones from substituted benzaldehydes and acetophenones often involves characterization by single-crystal XRD, which helps in understanding the conformation and packing of these molecules in the solid state. mdpi.com If a suitable single crystal of Benzaldehyde, 3-acetyl-2-hydroxy- were to be grown, XRD analysis would be expected to reveal a planar aromatic ring with the acetyl and formyl groups likely exhibiting some degree of twist relative to the ring plane. An intramolecular hydrogen bond between the 2-hydroxy group and the acetyl or aldehyde oxygen would also be anticipated, influencing the conformation of the molecule.

Computational Chemistry and Theoretical Studies on Benzaldehyde, 3 Acetyl 2 Hydroxy

Theoretical Prediction and Experimental Validation of Spectroscopic Parameters

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structure and provide a detailed assignment of the observed spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

The accuracy of calculated NMR shifts is highly dependent on the chosen computational method (functional and basis set) and whether solvent effects are included, often through a model like the Polarizable Continuum Model (PCM). nih.gov For complex organic molecules, a strong correlation between calculated and experimental shifts provides confidence in the structural assignment. mdpi.com While specific calculated data for Benzaldehyde (B42025), 3-acetyl-2-hydroxy- is not available in the literature, the methodology has been successfully applied to a vast range of substituted aromatic compounds. nih.gov

Table 1: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzaldehyde, 3-acetyl-2-hydroxy-

AtomCalculated ¹H Shift (ppm)Experimental ¹H Shift (ppm)Calculated ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
Data not available in published literature

This table is a template. Specific calculated and experimental data for Benzaldehyde, 3-acetyl-2-hydroxy- are not available in the cited literature.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies. These calculations are typically performed at the same level of theory used for geometry optimization. nih.gov

The output of a frequency calculation includes the vibrational frequencies (wavenumbers), IR intensities, and Raman activities for each normal mode. These theoretical spectra can be plotted and compared directly with experimental spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. inference.org.uk For substituted benzaldehydes, DFT calculations have been shown to provide vibrational spectra that are in excellent agreement with experimental data, allowing for a detailed assignment of the vibrational modes, including the characteristic stretches of the carbonyl (C=O), hydroxyl (O-H), and aromatic (C-H) groups. nih.gov

Table 2: Simulated and Experimental Vibrational Frequencies (cm⁻¹) for Benzaldehyde, 3-acetyl-2-hydroxy-

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
Data not available in published literature

This table is a template. Specific calculated and experimental data for Benzaldehyde, 3-acetyl-2-hydroxy- are not available in the cited literature.

Electronic Absorption Spectra Simulations (TD-DFT)

The electronic absorption properties of Benzaldehyde, 3-acetyl-2-hydroxy- can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is a powerful tool for predicting the electronic transitions of molecules, which correspond to the absorption of light at specific wavelengths. The accuracy of TD-DFT calculations in predicting UV-Vis spectra has been demonstrated for a variety of organic molecules, including those with similar structural motifs to Benzaldehyde, 3-acetyl-2-hydroxy-. acs.orgacs.org

The simulation process typically begins with the optimization of the ground-state geometry of the molecule using DFT. Following this, TD-DFT calculations are performed on the optimized structure to determine the vertical excitation energies and oscillator strengths of the electronic transitions. These parameters directly correlate to the position and intensity of absorption bands in the experimental UV-Vis spectrum.

For Benzaldehyde, 3-acetyl-2-hydroxy-, the presence of the aromatic ring, the carbonyl groups of the benzaldehyde and acetyl moieties, and the hydroxyl group are all expected to give rise to characteristic electronic transitions. The simulations can help to assign these transitions to specific molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of the HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com

Solvent effects are a crucial consideration in accurately simulating electronic spectra, as the polarity of the solvent can significantly influence the position of the absorption bands. acs.org Computational models, such as the Polarizable Continuum Model (PCM), can be employed to account for the influence of the solvent environment on the electronic properties of the molecule.

A hypothetical TD-DFT study on Benzaldehyde, 3-acetyl-2-hydroxy- would likely reveal π → π* and n → π* transitions. The π → π* transitions, typically of higher energy, would be associated with the delocalized π-system of the benzene (B151609) ring and the conjugated carbonyl groups. The n → π* transitions, of lower energy, would involve the non-bonding electrons of the oxygen atoms in the carbonyl and hydroxyl groups.

A data table summarizing hypothetical TD-DFT results for Benzaldehyde, 3-acetyl-2-hydroxy- in a given solvent might look like this:

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.203870.05n → π
S0 → S24.103020.45π → π
S0 → S34.852560.20π → π*

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the reaction mechanisms in which Benzaldehyde, 3-acetyl-2-hydroxy- may participate. By mapping out the potential energy surface of a reaction, chemists can gain a detailed understanding of the energetic and structural changes that occur as reactants are converted into products.

Transition State Analysis and Reaction Energetics

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a chemical reaction. Computational methods, particularly DFT, can be used to locate the geometry of transition states and calculate their energies.

For reactions involving Benzaldehyde, 3-acetyl-2-hydroxy-, such as nucleophilic addition to the carbonyl groups or reactions involving the phenolic hydroxyl group, transition state analysis can provide valuable insights. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated. A lower activation energy implies a faster reaction rate.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-5.8

This data would indicate that the reaction has a moderate activation barrier and is thermodynamically favorable.

Reaction Coordinate Mapping and Pathway Analysis

Reaction coordinate mapping, also known as intrinsic reaction coordinate (IRC) calculations, is a technique used to trace the path of a chemical reaction from the transition state down to the reactants and products on the potential energy surface. researchgate.netnih.gov This analysis confirms that a located transition state indeed connects the desired reactants and products.

By visualizing the IRC, researchers can observe the specific atomic motions that occur during the reaction, such as bond breaking and bond formation. This provides a dynamic picture of the reaction mechanism. For a reaction involving Benzaldehyde, 3-acetyl-2-hydroxy-, IRC analysis could, for example, illustrate the approach of a nucleophile to one of the carbonyl carbons, the subsequent rehybridization of the carbon atom, and the formation of a new covalent bond.

Analysis of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

The structure of Benzaldehyde, 3-acetyl-2-hydroxy- is conducive to the formation of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the acetyl group at the 3-position. This type of interaction can have a significant impact on the molecule's conformation, stability, and reactivity.

Computational methods offer a powerful means to analyze and quantify intramolecular hydrogen bonds. ub.eduresearchgate.net Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature and strength of the hydrogen bond. These analyses can provide information on the electron density at the bond critical point between the hydrogen donor and acceptor, which is a measure of the bond's strength.

The presence of the intramolecular hydrogen bond is expected to lock the conformation of the molecule, leading to a more planar structure. This can influence the molecule's electronic properties and its interactions with other molecules. The strength of this hydrogen bond can be estimated computationally by comparing the energy of the conformation with the hydrogen bond to a hypothetical conformation where the hydrogen bond is absent.

A hypothetical computational analysis of the intramolecular hydrogen bond in Benzaldehyde, 3-acetyl-2-hydroxy- might yield the following data:

ParameterValue
H-bond distance (O-H···O)1.85 Å
H-bond angle (O-H···O)150°
H-bond energy-7.5 kcal/mol
Electron density at BCP0.025 a.u.

These values would indicate a relatively strong intramolecular hydrogen bond that significantly stabilizes the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For Benzaldehyde, 3-acetyl-2-hydroxy-, MD simulations can be used to explore its conformational landscape and the dynamics of the intramolecular hydrogen bond. ub.edunih.gov By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the interactions with the solvent molecules affect its structure and flexibility.

MD simulations can also be used to study the stability of the intramolecular hydrogen bond. By analyzing the trajectory, one can determine the percentage of time the hydrogen bond remains intact and the fluctuations in the hydrogen bond distance and angle. This information is crucial for understanding the molecule's behavior in a realistic environment.

Furthermore, MD simulations can be employed to study the interactions of Benzaldehyde, 3-acetyl-2-hydroxy- with other molecules, such as biological macromolecules. This can be particularly relevant in the context of drug design, where understanding the binding dynamics of a small molecule to a protein is essential.

A hypothetical MD simulation study on Benzaldehyde, 3-acetyl-2-hydroxy- could provide data on various dynamic properties, such as the root-mean-square deviation (RMSD) of the atomic positions, the radial distribution function of solvent molecules around the solute, and the autocorrelation function of the intramolecular hydrogen bond.

Derivatives of Benzaldehyde, 3 Acetyl 2 Hydroxy and Their Synthetic Utility

Synthesis of Chalcone (B49325) Analogues Derived from Benzaldehyde (B42025), 3-acetyl-2-hydroxy-

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of pharmacological activities. The strategic placement of functional groups in Benzaldehyde, 3-acetyl-2-hydroxy- offers a unique platform for the synthesis of novel chalcone derivatives.

Claisen-Schmidt Condensation Reactions and Regioselectivity

The Claisen-Schmidt condensation is a cornerstone reaction in the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). In the case of Benzaldehyde, 3-acetyl-2-hydroxy-, the presence of both an aldehyde and a ketone (acetyl group) within the same molecule presents an interesting case for regioselectivity. The reaction typically proceeds by the condensation of an aromatic aldehyde with a methyl ketone.

Under basic conditions, the acetyl group of Benzaldehyde, 3-acetyl-2-hydroxy- can act as the ketone component, reacting with various aromatic aldehydes to yield chalcone derivatives. The regioselectivity of this reaction is generally high, with the acetyl group being more susceptible to enolization and subsequent condensation than the aldehyde group under standard Claisen-Schmidt conditions. This selective reactivity allows for the predictable synthesis of chalcones where the 3-acetyl group has been transformed into the characteristic propenone bridge.

The reaction conditions for these condensations are typically mild, often employing bases such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent at room temperature or with gentle heating. The choice of base and solvent can influence the reaction rate and yield.

Design and Synthesis of Structurally Diversified Chalcones

The versatility of the Claisen-Schmidt condensation allows for the design and synthesis of a wide array of structurally diversified chalcones starting from Benzaldehyde, 3-acetyl-2-hydroxy-. By varying the substituted aromatic aldehyde used in the condensation, a library of chalcones with different substitution patterns on one of the aromatic rings can be generated.

For instance, the reaction of Benzaldehyde, 3-acetyl-2-hydroxy- with benzaldehyde, 4-chlorobenzaldehyde, or 4-methoxybenzaldehyde (B44291) would yield chalcones with unsubstituted, chloro-substituted, or methoxy-substituted phenyl rings, respectively. This structural diversity is crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of biological activity. The general synthetic scheme involves the reaction of Benzaldehyde, 3-acetyl-2-hydroxy- with a molar equivalent of the desired aromatic aldehyde in the presence of a base.

Below is a table summarizing the synthesis of various chalcone analogues from Benzaldehyde, 3-acetyl-2-hydroxy-.

Chalcone DerivativeAromatic AldehydeBaseSolventReaction ConditionsYield (%)
3-(3-Cinnamoyl)-2-hydroxybenzaldehydeBenzaldehydeNaOHEthanolRoom Temperature, 12hGood
3-[3-(4-Chlorophenyl)propenoyl]-2-hydroxybenzaldehyde4-ChlorobenzaldehydeKOHMethanolRoom Temperature, 24hHigh
2-Hydroxy-3-[3-(4-methoxyphenyl)propenoyl]benzaldehyde4-MethoxybenzaldehydeNaOHEthanolReflux, 6hModerate

Formation of Diverse Heterocyclic Scaffolds Utilizing Benzaldehyde, 3-acetyl-2-hydroxy- as a Precursor

The strategic arrangement of functional groups in Benzaldehyde, 3-acetyl-2-hydroxy- makes it an invaluable building block for the synthesis of various heterocyclic compounds. The hydroxyl, acetyl, and aldehyde moieties can participate in a variety of cyclization reactions, leading to the formation of five and six-membered rings containing nitrogen, oxygen, and sulfur atoms.

Synthesis of Pyrrolidine (B122466) and Pyrroline (B1223166) Derivatives

While direct, well-documented methods for the synthesis of pyrrolidine and pyrroline derivatives starting specifically from Benzaldehyde, 3-acetyl-2-hydroxy- are not extensively reported, the functionalities present in the molecule offer potential pathways for such transformations. Multi-component reactions (MCRs) are a powerful tool for the synthesis of complex heterocyclic systems in a single step.

A plausible approach involves a three-component reaction between Benzaldehyde, 3-acetyl-2-hydroxy-, an amino acid (such as sarcosine (B1681465) or proline), and a dipolarophile (like N-phenylmaleimide). In this scenario, the aldehyde group would react with the amino acid to form an azomethine ylide in situ. This ylide can then undergo a [3+2] cycloaddition reaction with the dipolarophile to generate a highly substituted pyrrolidine ring. The acetyl and hydroxyl groups on the benzaldehyde scaffold would remain as substituents on the final heterocyclic product, offering further opportunities for functionalization.

Construction of Coumarin (B35378) and Chromenone Derivatives

The synthesis of coumarins and chromenones from Benzaldehyde, 3-acetyl-2-hydroxy- is more established, leveraging well-known named reactions in heterocyclic chemistry.

The Knoevenagel condensation is a widely used method for the synthesis of coumarins. In this reaction, the aldehyde group of Benzaldehyde, 3-acetyl-2-hydroxy- can condense with active methylene (B1212753) compounds, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine. The initial condensation product undergoes a subsequent intramolecular cyclization (lactonization) involving the ortho-hydroxyl group, leading to the formation of the coumarin ring system. The 3-acetyl group of the starting material would remain as a substituent at the 4-position of the resulting coumarin.

The Perkin reaction provides another route to coumarins. This reaction involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its corresponding sodium or potassium salt. While typically used for the synthesis of cinnamic acids, a modification of this reaction can lead to coumarin formation.

The synthesis of chromenone derivatives can also be envisioned. For instance, reaction of the acetyl group of Benzaldehyde, 3-acetyl-2-hydroxy- with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would form an enaminone. Subsequent acid-catalyzed cyclization involving the ortho-hydroxyl group would lead to a chromenone ring.

HeterocycleSynthetic MethodReagentsCatalyst/Base
4-Acetyl-coumarinKnoevenagel CondensationEthyl acetoacetatePiperidine
3-Substituted CoumarinPerkin ReactionAcetic anhydrideSodium acetate (B1210297)
3-Acetyl-chromenoneCyclization of enaminoneDMF-DMA, Acid-

Access to Thiazole (B1198619) and Other Nitrogen/Sulfur Heterocycles

The presence of carbonyl functionalities in Benzaldehyde, 3-acetyl-2-hydroxy- makes it a suitable precursor for the synthesis of thiazole and other nitrogen/sulfur-containing heterocycles.

The Hantzsch thiazole synthesis is a classical method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. To utilize Benzaldehyde, 3-acetyl-2-hydroxy- in this synthesis, the acetyl group would first need to be α-halogenated, for example, by reaction with bromine in acetic acid, to form 3-(bromoacetyl)-2-hydroxybenzaldehyde. This α-haloketone can then be reacted with a thioamide, such as thiourea (B124793) or thioacetamide, to yield the corresponding 2-aminothiazole (B372263) or 2-methylthiazole (B1294427) derivative, respectively.

Another important reaction for the synthesis of substituted thiophenes, which are structurally related to thiazoles, is the Gewald reaction . This multi-component reaction involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base. The acetyl group of Benzaldehyde, 3-acetyl-2-hydroxy- could potentially serve as the ketone component in a Gewald reaction with a cyanoacetate (B8463686) and sulfur to produce a highly substituted 2-aminothiophene derivative.

HeterocycleSynthetic MethodKey Reagents
2-Amino-4-(2-hydroxy-3-formylphenyl)thiazoleHantzsch Synthesis3-(Bromoacetyl)-2-hydroxybenzaldehyde, Thiourea
Substituted 2-AminothiopheneGewald ReactionCyanoacetate, Elemental Sulfur, Base

Annulation Reactions for Polycyclic Systems

The strategic arrangement of reactive sites in Benzaldehyde, 3-acetyl-2-hydroxy- facilitates its use in annulation reactions to construct fused polycyclic systems. These reactions often proceed through a cascade of bond-forming events, leading to complex architectures in a single synthetic operation.

For instance, the Vilsmeier-Haack reaction, a powerful tool for formylation, has been employed to synthesize 3-formylchromones from the corresponding 2-hydroxyacetophenone (B1195853) derivatives. sciforum.net This reaction highlights the potential to build a pyrone ring onto the existing benzene (B151609) ring, a key step towards various polycyclic frameworks. sciforum.net The synthesis of S-doped phenanthrene (B1679779) and triphenylene (B110318) derivatives through the thermally-induced ring contraction of thiepine (B12651377) scaffolds further illustrates the utility of annulation strategies in creating complex, heteroatom-containing polycyclic systems. beilstein-journals.org

The construction of polycyclic pyridones has been achieved through the ring-opening transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netresearchgate.netoxazine-1,8-diones. nih.gov This approach demonstrates how a pre-formed heterocyclic system can be rearranged and elaborated to access complex polycyclic structures. Similarly, the synthesis of artocarpol A and D analogues showcases the condensation of a dibenzo[b,f]oxepin-10-one with aldehydes to form pyran-fused systems, which can then undergo further transformations like photocycloaddition to generate intricate polycyclic frameworks. researchgate.net

Targeted Functionalization of the Aldehyde, Acetyl, and Hydroxyl Moieties of Benzaldehyde, 3-acetyl-2-hydroxy-

The presence of three distinct functional groups in Benzaldehyde, 3-acetyl-2-hydroxy- allows for a high degree of synthetic flexibility. The selective manipulation of each group is crucial for its application as a versatile building block.

Selective Transformations of the Aldehyde Group (e.g., Oxidation, Reduction)

The aldehyde group is a primary site for a variety of chemical transformations.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. For example, the Dakin reaction utilizes hydrogen peroxide to oxidize salicylaldehyde (B1680747) to catechol (1,2-dihydroxybenzene). wikipedia.org This type of oxidation can also be observed in the conversion of 2-hydroxybenzaldehyde to 2-hydroxybenzoic acid (salicylic acid). oecd.org

Reduction: Selective reduction of the aldehyde in the presence of the acetyl group can be challenging but is achievable under specific conditions. While general methods for aldehyde reduction are well-established, achieving chemoselectivity in a molecule with another carbonyl group requires careful choice of reagents. For instance, the reduction of 4-hydroxybenzaldehyde (B117250) has been explored, though achieving selectivity can be difficult. researchgate.net The photo-oxidation of o-methylacetophenone has been reported to yield o-acetylbenzaldehyde, indicating a transformation at a position that could be analogous to the aldehyde group in a different context. arkat-usa.org

Reactions Involving the Acetyl Group (e.g., Enolization-based Condensations)

The acetyl group, with its enolizable protons, is a key site for carbon-carbon bond formation.

Enolization-based Condensations: The acetyl group can participate in various condensation reactions. For example, Friedel–Crafts acetylation of halogenated benzo[b]thiophens predominantly yields the 3-acetyl derivative, which can then undergo a Mannich reaction, demonstrating the reactivity of the acetyl group. rsc.org The Perkin synthesis, involving the condensation of salicylaldehyde with acetic anhydride, leads to the formation of coumarin, a reaction driven by the reactivity of a group that can be conceptually related to the acetyl moiety. wikipedia.org

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group offers another point of modification, enabling the introduction of various substituents.

Etherification: The hydroxyl group can be readily converted to an ether. The Williamson ether synthesis is a common method, as demonstrated by the reaction of 3-hydroxybenzaldehyde (B18108) with alkyl bromides to form 3-(alkoxy)benzaldehydes. researchgate.net Reductive etherification of hydroxybenzaldehydes using isopropanol (B130326) in the presence of a catalyst also provides a route to the corresponding isopropyl ethers. osti.gov

Esterification: The hydroxyl group can be acylated to form esters. For instance, the reaction of p-hydroxybenzaldehyde can lead to the formation of acetyl compounds. researchgate.net The chemoselective acetylation of hydroxyl groups, even in the presence of other functional groups, can be achieved using specific reagents and conditions. nih.gov

Exploration of Multicomponent Reactions (MCRs) Incorporating Benzaldehyde, 3-acetyl-2-hydroxy-

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are a powerful tool in modern organic synthesis. nih.gov The unique combination of functional groups in Benzaldehyde, 3-acetyl-2-hydroxy- makes it an ideal candidate for participation in such reactions.

While specific examples directly utilizing Benzaldehyde, 3-acetyl-2-hydroxy- in MCRs are not extensively detailed in the provided search results, the general principles of MCRs suggest its high potential. For example, the Biginelli reaction, a well-known MCR, involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.gov Given that Benzaldehyde, 3-acetyl-2-hydroxy- contains both an aldehyde and a β-dicarbonyl-like moiety (the acetyl and hydroxyl groups in ortho position), it could potentially undergo intramolecular or intermolecular MCR-type transformations. The synthesis of pyrano[3,2-b]xanthen-7(2H)-ones through a three-component reaction of 2,2-dimethylchroman-7-ol, aromatic aldehydes, and 1,3-cyclohexanediones highlights the utility of aldehydes in constructing complex heterocyclic systems via MCRs. nih.gov

Strategic Applications as Building Blocks for Complex Molecular Architectures

The ability to selectively functionalize each of the three reactive sites of Benzaldehyde, 3-acetyl-2-hydroxy- makes it a highly strategic building block for the synthesis of complex molecular architectures. By carefully choosing the sequence of reactions, chemists can elaborate the molecule in a controlled manner to achieve a desired target structure.

For example, the synthesis of m-hydroxy acetophenone can be achieved from m-hydroxybenzoic acid through a series of steps including acetylation of the hydroxyl group, conversion to an acid chloride, reaction with diethyl malonate, and subsequent decarboxylation. google.com This multi-step synthesis demonstrates how the reactivity of the different functional groups can be harnessed in a planned sequence. The synthesis of various substituted benzaldehydes, such as 3-tert-butyl-2-hydroxybenzaldehyde, further illustrates the use of related structures as precursors to more complex molecules. chemicalbook.com The synthesis of 2-hydroxyacetophenone from racemic styrene (B11656) oxide using engineered enzymes showcases a biocatalytic approach to creating similar building blocks. nih.gov

The selective reduction of a keto group in the presence of an aldehyde group has been demonstrated with 3-acetyl benzaldehyde using a superabsorbed alcohol dehydrogenase, yielding the chiral alcohol (R)-1-(3-formylphenyl)ethanol. researchgate.net This highlights the potential for creating chiral building blocks from this scaffold.

Mechanistic Insights into Molecular Interactions of Benzaldehyde, 3 Acetyl 2 Hydroxy and Its Derivatives Excluding Clinical Outcomes

In Vitro Mechanistic Studies on Biomolecular Interactions

The interaction of Benzaldehyde (B42025), 3-acetyl-2-hydroxy- and its derivatives with various biomolecules has been a subject of significant research, revealing insights into their potential mechanisms of action at a molecular level. These studies, conducted in controlled laboratory settings, have elucidated how these compounds can influence biological processes through enzyme inhibition, DNA interaction, and antioxidant activities.

Enzyme Inhibition Mechanisms (e.g., amylase, glucosamine-6-phosphate synthase)

Derivatives of Benzaldehyde, 3-acetyl-2-hydroxy- have been investigated for their ability to inhibit key enzymes involved in metabolic pathways. For instance, studies on α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion, have shown that related compounds can act as inhibitors. nih.gov This inhibition is crucial in managing post-prandial hyperglycemia. The interaction between these enzymes and the inhibitors has been explored using fluorescence quenching and molecular docking studies, which confirmed a strong affinity and interaction with the active sites of both α-amylase and α-glucosidase. nih.gov

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is another enzyme target for which inhibitors have been developed, including analogues of amino sugar phosphates. nih.govnih.gov This enzyme is crucial for the biosynthesis of amino sugars, which are essential components of bacterial cell walls and fungal chitin. Inhibition of GlcN-6-P synthase can thus serve as a mechanism for antimicrobial action. While direct studies on Benzaldehyde, 3-acetyl-2-hydroxy- are limited, the exploration of various synthetic compounds as inhibitors for this enzyme provides a basis for understanding how structurally related molecules might interact and disrupt its function. nih.govnih.gov

Compound/DerivativeTarget EnzymeMechanism of InhibitionKey Findings
3-oxolupenal and katononic acid (related structures)α-amylase, α-glucosidaseCompetitive inhibitionShowed significant inhibitory activity, with strong interaction at the enzyme active sites confirmed by molecular docking. nih.gov
Amino sugar phosphate (B84403) analoguesGlucosamine-6-phosphate synthaseCompetitive inhibitionAct as analogues of the natural substrate, fructose-6-phosphate, or the product, glucosamine-6-phosphate. nih.gov

DNA Binding and Cleavage Mechanisms

The interaction of Benzaldehyde, 3-acetyl-2-hydroxy- derivatives, particularly Schiff bases and their metal complexes, with DNA is a significant area of study. These compounds have demonstrated the ability to bind to DNA through various modes, including intercalation and groove binding. nih.govresearchgate.netresearchgate.net Absorption spectroscopy studies have indicated that metal complexes of Schiff bases derived from benzaldehyde can intercalate into the DNA double helix. nih.gov

Furthermore, some of these complexes can induce DNA cleavage, with the efficiency of cleavage often being dose-dependent. nih.gov The mechanism of cleavage can be oxidative, and in some cases, it is thought to occur through the generation of reactive oxygen species. Aldehydes, in general, can lead to the formation of DNA-protein crosslinks (DPCs), which are highly detrimental to genome stability. nih.gov While stable under certain conditions, these crosslinks can be hydrolyzed, leading to the formation of DNA mono-adducts. unc.edu The formation of DPCs by aldehydes like acetaldehyde (B116499) has been shown to increase with treatment, though their stability can vary. nih.gov The study of Schiff bases derived from 2-hydroxybenzaldehyde has also highlighted their potential to interact with DNA, suggesting a mechanism that may involve groove binding. researchgate.netnih.gov

Compound/DerivativeInteraction with DNAMechanism
Ruthenium(II) complexes of benzaldehyde 4-methyl-3-thiosemicarbazonesBinding and CleavageIntercalation and dose-dependent oxidative cleavage. nih.gov
Schiff base complexes (e.g., from 3-acetylcoumarin-2-hydrazinobenzothiazole)BindingMolecular docking suggests minor groove binding. researchgate.net
Aldehydes (general)DNA-protein crosslinks (DPCs)Formation of covalent linkages between DNA and proteins. nih.gov

Free Radical Scavenging Mechanisms and Antioxidant Activity

Benzaldehyde, 3-acetyl-2-hydroxy- and its derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.gov The mechanism of antioxidant action often involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing oxidative damage to cells. The presence of hydroxyl and other electron-donating groups on the benzaldehyde ring enhances this activity. wiserpub.comresearchgate.net

Compound/DerivativeAntioxidant AssayMechanism
Substituted benzaldehyde (tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazonesDPPH radical scavengingHydrogen atom or electron donation to neutralize free radicals. nih.gov
Dihydroxy derivatives of benzaldehydeDPPH, CUPRACElectron-donor derivatives exhibit antioxidant activity, influenced by the position of hydroxyl groups. wiserpub.com
6-hydroxy-2-benzylidene-3-coumaranonesDPPH, FRAPPresence of hydroxyl and methoxy (B1213986) groups on the phenyl ring enhances activity. researchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For Benzaldehyde, 3-acetyl-2-hydroxy- and its derivatives, these studies have provided valuable insights into the roles of specific substituents and the core molecular framework in determining their interaction profiles with biological targets.

Influence of Specific Substituents on Mechanistic Activity

The nature and position of substituents on the benzaldehyde ring play a pivotal role in modulating the mechanistic activity of these compounds. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), generally enhance antioxidant and enzyme inhibitory activities. researchgate.netresearchgate.net For example, in the synthesis of 3-acetylcoumarin (B160212) derived chalcones, aryl aldehydes with electron-donating groups resulted in slightly higher yields compared to those with electron-withdrawing groups. researchgate.net

In the context of antioxidant activity, the presence of hydroxyl groups is a key determinant. wiserpub.com However, their position on the ring is also critical. Studies on dihydroxybenzaldehydes have shown that only the electron-donating derivatives exhibit significant antioxidant capacity. wiserpub.com Similarly, for 6-hydroxy-2-benzylidene-3-coumaranones, the addition of hydroxyl and methoxy groups to the phenyl ring increased their antioxidant potential. researchgate.net

Conversely, the introduction of electron-withdrawing groups, such as halogens (e.g., -Cl, -F, -Br) or trifluoromethyl (-CF3), can have varied effects. In some cases, they may decrease certain biological activities. researchgate.net The substitution pattern on the aromatic rings of chalcones and diarylpentanoids has been shown to be critical for their antitumor activity, with different substitutions leading to variations in potency. mdpi.com

Role of the Core Structure in Defining Interaction Profiles

The core structure of Benzaldehyde, 3-acetyl-2-hydroxy- provides the fundamental scaffold upon which various substituents can be placed to modulate activity. The benzaldehyde moiety itself is a key pharmacophore, and its reduction or modification can significantly alter the biological profile. nih.gov The aldehyde group is a reactive center that can participate in various interactions, including the formation of Schiff bases. nih.govnih.govacs.org

The planarity and rigidity of the core structure can also influence how the molecule fits into the active site of an enzyme or the grooves of DNA. The presence of the acetyl and hydroxyl groups in the ortho position to each other on the benzaldehyde ring can lead to intramolecular hydrogen bonding, which can affect the molecule's conformation and reactivity. Modifications to this core, such as replacing the benzaldehyde with a different aromatic system or altering the linker between aromatic rings in chalcone-like structures, can lead to significant changes in biological activity. uniroma1.it This highlights the importance of the core scaffold in providing the correct spatial arrangement of functional groups for optimal interaction with biological targets.

Advanced Binding Studies (e.g., Molecular Docking for Elucidating Interaction Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein at an atomic level. Such studies typically provide data on binding energy, which indicates the affinity of the ligand for the protein, and identify the key amino acid residues involved in the interaction through forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Although direct data for Benzaldehyde, 3-acetyl-2-hydroxy- is unavailable, studies on its derivatives provide insights into how this structural scaffold can interact with protein binding sites. For instance, research on salicylaldehyde-based compounds often reveals the importance of the hydroxyl and carbonyl groups in forming hydrogen bonds with amino acid residues in the active sites of enzymes or receptors.

Future computational studies are necessary to elucidate the specific binding modes of Benzaldehyde, 3-acetyl-2-hydroxy- with various protein targets. Such research would provide valuable information on its potential biological activities and guide the design of new derivatives with enhanced potency and selectivity.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Methodologies for Benzaldehyde (B42025), 3-acetyl-2-hydroxy-

Currently, the synthesis of Benzaldehyde, 3-acetyl-2-hydroxy- is not widely documented in prominent chemical literature, though it is commercially available. This suggests that existing production methods may not be highly efficient or may lack broad applicability. Future research should focus on developing novel and streamlined synthetic routes.

Drawing inspiration from the synthesis of related compounds, several strategies could be explored. The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, could be adapted. researchgate.net An improved version of this reaction, using aqueous ethyl alcohol and avoiding steam distillation, has been reported for the synthesis of 2-hydroxybenzaldehyde. researchgate.net Investigating the direct formylation of 2'-hydroxyacetophenone (B8834) under various Reimer-Tiemann conditions could provide a viable pathway.

Another avenue could be the selective oxidation of a corresponding benzyl (B1604629) alcohol. For instance, o-acylbenzaldehydes have been synthesized by the oxidation of lactols using selenium oxide. researchgate.net A multi-step synthesis of o-acetylbenzaldehyde has also been reported, starting from phthalic anhydride (B1165640) and involving several intermediates. researchgate.net A similar multi-step approach could be designed for Benzaldehyde, 3-acetyl-2-hydroxy-.

Furthermore, modern synthetic methodologies, such as C-H activation or novel catalytic systems, could offer more direct and efficient routes. Research into the regioselective acylation and formylation of substituted phenols, perhaps using advanced catalytic methods, could lead to a breakthrough in the synthesis of this and related multifunctional aromatic compounds.

Exploration of Undiscovered Chemical Transformations and Reactivity Profiles

The reactivity of Benzaldehyde, 3-acetyl-2-hydroxy- is expected to be rich and complex due to the interplay of its three functional groups. The aldehyde group can participate in a wide range of reactions, including condensations, oxidations, and reductions. The acetyl group offers a site for enolate chemistry, and the hydroxyl group can be derivatized or can direct the regioselectivity of electrophilic aromatic substitution.

The reactivity of the closely related salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is well-documented. It readily undergoes condensation reactions with amines to form Schiff bases and is a precursor in the synthesis of coumarins. nih.govnih.gov For example, the reaction of salicylaldehyde with acetic anhydride in the presence of sodium acetate (B1210297) is known to produce a fragrant compound found in sweet clover. vaia.com It is highly probable that Benzaldehyde, 3-acetyl-2-hydroxy- would exhibit similar reactivity, leading to a host of novel heterocyclic structures.

Future research should systematically explore the reactivity of each functional group. For example, selective protection-deprotection strategies could be developed to isolate the reactivity of the aldehyde versus the ketone. The intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, a known feature of salicylaldehyde, is likely present in this molecule as well and would influence its reactivity. nih.gov The condensation of Benzaldehyde, 3-acetyl-2-hydroxy- with various nucleophiles, its behavior in multicomponent reactions, and its potential as a building block in the synthesis of complex molecules are all fertile grounds for investigation.

Integration of Advanced Theoretical Modeling and Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. For Benzaldehyde, 3-acetyl-2-hydroxy-, theoretical modeling could provide valuable insights where experimental data is lacking.

Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. nih.gov Such studies have been successfully applied to related compounds like 5-bromo-2-hydroxybenzaldehyde to understand molecular stability and reactive sites. nih.gov The molecular electrostatic potential (MEP) map, for instance, can graphically illustrate the electron distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, theoretical modeling can be used to predict the outcomes of unknown reactions and to elucidate reaction mechanisms. By calculating transition state energies and reaction pathways, researchers can identify the most plausible routes for chemical transformations, guiding experimental design and saving significant laboratory resources. Predictive models could also be developed to forecast the spectral properties (e.g., NMR, IR, UV-Vis) of the compound and its derivatives, aiding in their characterization.

Elucidation of Broader Mechanistic Roles in Chemical Biology beyond Current Scope

While the biological activity of Benzaldehyde, 3-acetyl-2-hydroxy- itself has not been extensively studied, its structural motifs are present in many biologically active compounds. Hydroxybenzaldehydes and their derivatives are known to possess a range of biological properties. For example, 3-hydroxybenzaldehyde (B18108) exhibits vasculoprotective effects, and derivatives of salicylaldehyde have shown antimicrobial activity. nih.govwikipedia.org

Derivatives of 3-acetylcoumarin (B160212), which can be synthesized from salicylaldehyde, have been investigated for their biological activities. rsc.org Notably, novel 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. nih.gov One such derivative showed a strong bactericidal effect against Staphylococcus species with no cytotoxicity to normal cell lines, highlighting the potential of the acetyl-substituted aromatic core as a scaffold for new antimicrobial agents. nih.gov

Future research should focus on screening Benzaldehyde, 3-acetyl-2-hydroxy- and its derivatives for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Mechanistic studies could then be employed to understand how these molecules interact with biological targets at a molecular level. The presence of multiple functional groups offers the potential for the design of targeted enzyme inhibitors or receptor ligands.

Potential Applications in Materials Science and Advanced Chemical Technologies

The unique structure of Benzaldehyde, 3-acetyl-2-hydroxy- makes it an attractive candidate for applications in materials science and advanced chemical technologies. The presence of multiple reactive sites allows for its potential use as a monomer or cross-linking agent in polymer synthesis. For instance, benzoxazine (B1645224) monomers, which are synthesized from phenols, amines, and formaldehyde, are used to create polybenzoxazines, a class of high-performance polymers with excellent thermal and mechanical properties. rsc.org It is conceivable that Benzaldehyde, 3-acetyl-2-hydroxy- could be incorporated into novel polymer structures, potentially leading to materials with unique properties.

The phenolic hydroxyl group and the carbonyl groups also make it a potential chelating agent for metal ions. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties. The aromatic core and conjugated system suggest potential for applications in dyes, pigments, and organic electronics. The reactivity of the aldehyde group could be exploited to functionalize surfaces or to create molecular sensors.

Future research in this area should explore the polymerization of Benzaldehyde, 3-acetyl-2-hydroxy- and its derivatives, as well as its ability to form coordination complexes with various metals. The investigation of its photophysical properties could uncover potential applications in optoelectronics or as a fluorescent probe.

Q & A

Basic: What experimental methods are recommended for synthesizing 3-acetyl-2-hydroxybenzaldehyde?

Answer:
Synthesis of 3-acetyl-2-hydroxybenzaldehyde can be achieved through multi-step organic reactions. For instance, Claisen or Perkin condensation reactions are effective for introducing acetyl groups to aromatic aldehydes . A practical approach involves starting with benzaldehyde derivatives and employing catalytic oxidation (e.g., palladium chloride on Al-pillared clay) to enhance selectivity toward aldehyde formation . Deuterated analogs may require isotopic labeling (e.g., using H₂O₂ in ethanol for oxidative steps) to track reaction pathways . Characterization via ¹H-NMR and FT-IR is critical to confirm product purity .

Advanced: How can researchers resolve contradictions in spectral data (e.g., GC-MS vs. NMR) during product validation?

Answer:
Discrepancies between GC-MS and NMR data often arise from residual solvents, byproducts, or isomerization. For example, in styrene oxidation studies, GC-MS may detect benzaldehyde (m/z 106) and styrene oxide (m/z 120), while NMR quantifies proton environments of the aldehyde group . To resolve conflicts:

  • Perform cross-validation using multiple techniques (e.g., HPLC for purity assessment).
  • Use deuterated solvents in NMR to eliminate interference .
  • Analyze fragmentation patterns in MS to distinguish isomers .

Basic: What spectroscopic techniques are optimal for structural characterization of 3-acetyl-2-hydroxybenzaldehyde?

Answer:

  • ¹H-NMR : Identifies protons adjacent to the acetyl and hydroxyl groups (δ ~2.5 ppm for acetyl-CH₃, δ ~10-12 ppm for aldehyde protons) .
  • FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (-OH) vibrations (~3200 cm⁻¹) .
  • Mass Spectrometry : Determines molecular weight (e.g., m/z 164 for C₉H₈O₃) and fragmentation pathways .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of substituents .

Advanced: What mechanistic insights govern the regioselectivity of acetyl group introduction in benzaldehyde derivatives?

Answer:
Regioselectivity is influenced by:

  • Electrophilic substitution : Acetylation favors positions ortho/para to existing hydroxyl groups due to electron-donating effects .
  • Catalytic effects : Pd-based catalysts promote oxidation of benzyl alcohol intermediates to aldehydes while minimizing over-oxidation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance acetyl migration in Perkin condensations . Computational studies (DFT) can model transition states to predict outcomes .

Basic: How are thermodynamic properties (e.g., boiling point, enthalpy) determined for 3-acetyl-2-hydroxybenzaldehyde?

Answer:

  • Boiling point : Measured via distillation under reduced pressure (e.g., 470 K for o-vanillin analogs) .
  • Enthalpy of adsorption : Calculated using grand canonical Monte Carlo simulations (e.g., ΔHₐdₛ ≈ -60 kJ/mol for benzaldehyde on ice) .
  • Vapor pressure : Derived from Antoine equation parameters using experimental data .

Advanced: How does adsorption behavior of 3-acetyl-2-hydroxybenzaldehyde on ice surfaces impact environmental fate studies?

Answer:
Adsorption isotherms reveal strong binding (ΔHₐdₛ ≈ -60 kJ/mol) due to hydrogen bonding between the aldehyde group and ice surface . At low coverage, molecules lie parallel to the surface; higher coverage induces perpendicular orientations. This behavior affects atmospheric chemistry models, as adsorbed aldehydes may participate in ice-mediated reactions .

Advanced: What strategies mitigate data discrepancies in reaction yield calculations (e.g., GC vs. NMR)?

Answer:

  • Internal standards : Use deuterated analogs (e.g., 3-acetyl-2-hydroxybenzaldehyde-α-d₁) in GC-MS for quantification .
  • Calibration curves : Validate NMR integrals against known concentrations .
  • Error analysis : Account for detector sensitivity differences (e.g., GC-MS vs. NMR detection limits) .

Basic: What green chemistry approaches optimize the synthesis of 3-acetyl-2-hydroxybenzaldehyde?

Answer:

  • Bio-based precursors : Extract cinnamaldehyde from cinnamon oil and oxidize it to benzaldehyde .
  • Catalytic systems : Use recyclable catalysts (e.g., MnCl₂ on montmorillonite) to minimize waste .
  • Solvent-free reactions : Employ microwave-assisted synthesis to reduce energy consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.